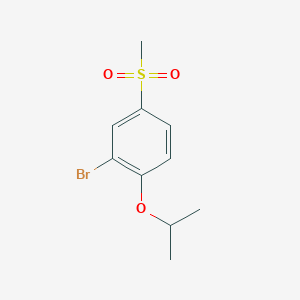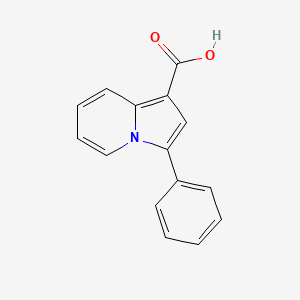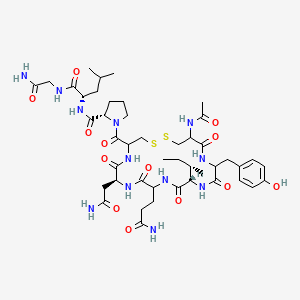
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This specific compound is notable for its three methyl groups and an aldehyde functional group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
In industrial settings, the synthesis of imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis can be used, involving a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and yields high amounts of the desired product.
化学反応の分析
Types of Reactions
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) under acidic conditions.
Major Products Formed
Oxidation: 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1,2,5-Trimethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazoles depending on the electrophile used.
科学的研究の応用
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials
作用機序
The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the aldehyde group.
1,2,4-Trisubstituted imidazoles: These compounds have different substitution patterns on the imidazole ring.
Uniqueness
1,2,5-Trimethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of functional groups makes it particularly versatile in synthetic applications and biochemical studies .
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
1,2,5-trimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-5-7(4-10)8-6(2)9(5)3/h4H,1-3H3 |
InChIキー |
UNAYMFSMRDJDGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)

![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)


![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)





![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)

